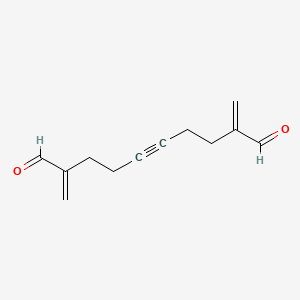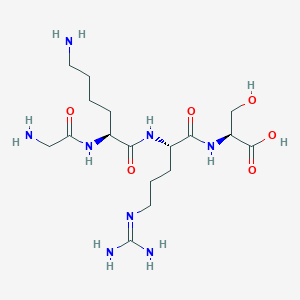![molecular formula C14H20N4O B14209472 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide CAS No. 823794-40-7](/img/structure/B14209472.png)
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hexahydropyrrolo[1,2-a]pyrazine ring fused with a benzohydrazide moiety, making it a versatile scaffold for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazine derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzohydrazide moiety can be substituted with different functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A structurally related compound with similar chemical properties.
®-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride: Another related compound with distinct stereochemistry.
Uniqueness
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide stands out due to its unique combination of the hexahydropyrrolo[1,2-a]pyrazine ring and benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
823794-40-7 |
|---|---|
Fórmula molecular |
C14H20N4O |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H20N4O/c15-16-14(19)11-3-5-12(6-4-11)18-9-8-17-7-1-2-13(17)10-18/h3-6,13H,1-2,7-10,15H2,(H,16,19) |
Clave InChI |
WHILVAWXRDGCOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CCN2C1)C3=CC=C(C=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)








![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)


